Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-
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Overview
Description
Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- is a complex organic compound with the molecular formula C19H25N3O2 and a molecular weight of 327.4207 . This compound is characterized by the presence of an isoxazole ring and a piperazine ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenol, 3-methyl-5-(1-methylethyl)-, methylcarbamate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents can exhibit different chemical and biological properties.
Uniqueness
Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- is unique due to its combination of an isoxazole ring and a piperazine ring, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C19H25N3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)18-17(15(4)20-24-18)19(23)22-10-8-21(9-11-22)16-7-5-6-14(3)12-16/h5-7,12-13H,8-11H2,1-4H3 |
InChI Key |
AANBOQJPFXZPMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(ON=C3C)C(C)C |
Origin of Product |
United States |
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